molecular formula C16H19N7O2 B2752860 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034350-46-2

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2752860
CAS No.: 2034350-46-2
M. Wt: 341.375
InChI Key: VGSHUYSGNFWEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic chemical compound that has garnered attention due to its unique structure and versatile applications in scientific research and industry. This compound's structure features multiple functional groups, enabling it to participate in a variety of chemical reactions, making it valuable in multiple fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves a multi-step process. The initial step often includes the alkylation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 4-(dimethylamino)-6-methoxy-1,3,5-triazine. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. Reaction temperatures and times are optimized to ensure maximum yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve high-throughput synthetic routes using automated systems to control reaction parameters precisely. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process. This approach not only improves yield but also reduces the environmental impact by minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is known to undergo various chemical reactions, including:

  • Oxidation: In the presence of oxidizing agents like potassium permanganate (KMnO4), the compound can undergo oxidation, leading to the formation of corresponding oxidized products.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4), which can convert the compound into its reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), acidic medium, room temperature.

  • Reduction: Sodium borohydride (NaBH4), ethanol as a solvent, reflux conditions.

  • Substitution: Nucleophiles like halides (Cl-, Br-), aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products Formed

Depending on the reaction conditions, the major products formed can include various oxidized or reduced derivatives of the original compound. Substitution reactions can lead to a diverse range of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has found applications in several scientific fields, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in organic synthesis.

  • Biology: Employed in biochemical assays to study enzyme interactions and protein binding due to its reactive functional groups.

  • Medicine: Investigated for its potential therapeutic effects, including its role as an anti-cancer agent and its interactions with cellular pathways.

  • Industry: Utilized in the manufacturing of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms. In medicinal chemistry, it interacts with specific molecular targets, such as enzymes or receptors, altering their activity. The dimethylamino and triazine moieties play crucial roles in binding to these targets, modulating signal transduction pathways involved in disease processes.

Comparison with Similar Compounds

Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide stands out due to its unique triazine-methylimidazo[1,2-a]pyridine backbone. This structural feature confers distinct reactivity and interaction profiles.

List of Similar Compounds

  • N-(1-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylimidazole

  • 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide analogs

  • Triazine-derivatives with various substituents on the imidazo[1,2-a]pyridine ring

This compound's distinct chemical properties and versatile applications make it a valuable asset in both scientific research and industrial applications. Its unique structure allows for diverse reactivity, making it a key player in advancing multiple fields of study.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H21N5O3C_{16}H_{21}N_5O_3, with a molecular weight of 331.37 g/mol. Its structure includes a triazine moiety linked to an imidazopyridine, which is known for contributing to various pharmacological effects.

PropertyValue
Molecular FormulaC₁₆H₂₁N₅O₃
Molecular Weight331.37 g/mol
CAS Number2034276-05-4

Anticancer Activity

Research indicates that compounds with imidazole and triazine components exhibit significant anticancer properties. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa and A549. Specifically, related imidazopyridine-triazole conjugates have demonstrated IC50 values as low as 0.51 µM against A549 cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
  • Receptor Interaction : It can interact with cellular receptors that modulate signaling pathways involved in cell growth and survival.
  • DNA/RNA Intercalation : The compound may intercalate with nucleic acids, impacting transcription and translation processes .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications on the imidazopyridine ring significantly influence the biological activity. For example:

  • Substituents on the phenyl group at the C2 position enhance potency.
  • The presence of electron-donating groups generally increases anticancer activity compared to electron-withdrawing groups .

Study 1: Anticancer Efficacy

A study evaluated a series of imidazopyridine derivatives for their anticancer effects. Among them, a derivative similar to this compound exhibited an IC50 value of 0.4 µM against HeLa cells, indicating strong antiproliferative activity compared to standard chemotherapeutics .

Study 2: Mechanism Elucidation

Another study focused on the mechanism of action of related compounds, demonstrating that they induce cell cycle arrest in the G2/M phase at concentrations around 5 µM. This effect was correlated with increased caspase activity, suggesting an apoptotic pathway activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The compound is synthesized via multi-step reactions involving:

  • Condensation of triazine precursors with imidazo[1,2-a]pyridine derivatives under reflux conditions (e.g., DMF or acetic acid as solvents).
  • Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Purification via column chromatography or recrystallization to isolate high-purity products . Key parameters include temperature control (70–120°C), anhydrous conditions for moisture-sensitive steps, and stoichiometric ratios to minimize side products.

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in imidazo[1,2-a]pyridine at δ 7.5–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide) .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • HPLC/TLC : Monitors purity (>95%) and detects degradation products.
  • DSC/TGA : Evaluates thermal stability (e.g., decomposition above 200°C) .
  • Accelerated stability studies : Exposes the compound to humidity, light, and elevated temperatures to identify degradation pathways .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis and predict reaction outcomes?

  • Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Machine learning analyzes reaction databases to predict optimal solvents, catalysts, or temperatures .
  • In silico screening prioritizes analogs with improved properties (e.g., solubility, binding affinity) before synthesis .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Perform X-ray diffraction to unambiguously confirm stereochemistry and crystal packing effects .
  • Use dynamic NMR to assess conformational flexibility causing discrepancies .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in analogs?

  • Systematic substitution : Modify triazine methoxy or imidazo methyl groups and test bioactivity (e.g., enzyme inhibition assays) .
  • Molecular docking : Predict binding modes to targets (e.g., kinases) and correlate with experimental IC50 values .
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity computationally .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Design of Experiments (DoE) : Optimizes variables (e.g., solvent polarity, catalyst loading) via response surface methodology .
  • Flow chemistry : Enhances heat/mass transfer for exothermic or air-sensitive steps .
  • In-line analytics (e.g., PAT tools) monitor reactions in real time to adjust conditions dynamically .

Q. What strategies address poor solubility or bioavailability in preclinical studies?

  • Salt formation : Introduce counterions (e.g., HCl, sodium) via acid/base reactions .
  • Nanoformulations : Use liposomes or polymeric nanoparticles to enhance dissolution rates .
  • Prodrug design : Modify carboxamide to a hydrolyzable ester for improved absorption .

Q. Methodological Considerations for Data Contradictions

Q. How should researchers handle discrepancies between theoretical and experimental spectral data?

  • Re-examine sample preparation (e.g., solvent polarity affecting NMR shifts) .
  • Verify computational parameters (e.g., solvent model in DFT simulations) .
  • Compare with literature analogs to identify systematic errors in assignments .

Q. What experimental controls are critical for ensuring reproducibility in biological assays?

  • Include positive/negative controls (e.g., known inhibitors for kinase assays) .
  • Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability .
  • Validate results across multiple assay formats (e.g., fluorescence vs. radiometric) .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-10-13(23-8-6-5-7-12(23)18-10)14(24)17-9-11-19-15(22(2)3)21-16(20-11)25-4/h5-8H,9H2,1-4H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSHUYSGNFWEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.